1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “4-Methyl-1-cyclohexanecarboxylic acid” was used in the synthesis of substituted cyclohexyl carbonyl chlorides . Another related compound, “4-methylcyclohexene”, can be synthesized from “4-methylcyclohexanol” through an E1cB mechanism .Molecular Structure Analysis
The molecular structure of related compounds such as “Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-” has been analyzed . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Related compounds like “Methylcyclohexane” undergo various chemical reactions. For instance, it can be converted to toluene in a classic aromatization reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “Methylcyclohexane” have been analyzed. It is a colourless liquid with a faint odor and is used as a solvent . It has a molar mass of 96.170 g/mol, a density of 0.811 g/mL at 20 °C, and a melting point of -120.4°C .Scientific Research Applications
Synthesis of Novel Heterocycles
1,2,3‐Triazole derivatives, including those similar to 1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid, have been utilized in the synthesis of various heterocyclic ring systems. These syntheses involve reactions with acid hydrazides and commercially available reagents, employing efficient and simple procedures (Mohamed et al., 2020).
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
The 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule similar to the one , is significant for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol based on ruthenium-catalyzed cycloaddition for producing a protected version of this triazole amino acid has been developed, offering complete regiocontrol (Ferrini et al., 2015).
Synthesis of Triazolopyridines
1,2,4-Triazoles and derivatives like triazolopyridines, which have a structural similarity to the queried compound, have been synthesized for use in pharmaceutical and medicinal chemistry. A new method for synthesizing 1,2,4-triazolo[1,5-a]pyridine derivatives via a pseudo-three-component reaction has been demonstrated (Shokoohian et al., 2019).
Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid
A method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-formic acid, an important intermediate for various drugs, has been reported. This synthesis involves reactions starting with phenyl acetylene, leading to the production of the title compound (Liu et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylcyclohexyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-2-4-8(5-3-7)13-6-9(10(14)15)11-12-13/h6-8H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYSKMHVNTXLSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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